(5-Bromo-2-chlorophenyl)-phenylmethanone chemical properties
(5-Bromo-2-chlorophenyl)-phenylmethanone chemical properties
[1]
Executive Summary
(5-Bromo-2-chlorophenyl)-phenylmethanone is a halogenated benzophenone derivative serving as a privileged scaffold in modern medicinal chemistry. It is the core structural progenitor for a class of gliflozin-type SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin), where the central carbonyl is reduced to a diarylmethane and the bromine serves as a handle for glycosylation or cross-coupling.
This guide details the physicochemical profile, synthetic pathways, and chemoselective reactivity of this scaffold, designed for researchers in process chemistry and drug discovery.
Physicochemical Profile
The molecule features a benzophenone core with orthogonal halogen handles (Br, Cl) and a reducible carbonyl. Its lipophilicity and crystallinity are key parameters for handling and purification.
| Property | Value / Description | Note |
| Chemical Formula | C₁₃H₈BrClO | |
| Molecular Weight | 295.56 g/mol | |
| Appearance | White to pale yellow crystalline solid | Typical of halogenated benzophenones |
| Melting Point | 85–95 °C (Predicted/Analog) | Note: 4'-ethoxy analog melts at 95-99°C [1] |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Poor solubility in water |
| LogP | ~4.5 (Predicted) | High lipophilicity due to di-halogenation |
| Key Functionality | Electrophilic Carbonyl, Aryl Bromide, Aryl Chloride | Three distinct reactive sites |
Synthetic Architecture
The most robust industrial route to (5-Bromo-2-chlorophenyl)-phenylmethanone and its derivatives is via Friedel-Crafts Acylation . This approach avoids the regioselectivity issues associated with direct bromination of benzophenone.
Synthesis Workflow
The synthesis typically proceeds from 5-bromo-2-chlorobenzoic acid, which is converted to the acid chloride and reacted with benzene (or a substituted benzene like phenetole for drug intermediates).[1][2]
Figure 1: Friedel-Crafts acylation strategy for scaffold assembly.
Detailed Protocol (Friedel-Crafts Acylation)
Objective: Synthesis of the benzophenone core.
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Activation: Charge a reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and DCM (5 vol). Add catalytic DMF (0.01 eq).
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Chlorination: Add Oxalyl Chloride (1.1 eq) dropwise at 0–5°C. Stir at RT for 2–3 hours until gas evolution ceases. Result: Acid Chloride.
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Acylation: Cool to 0°C. Add Benzene (1.1 eq) (or Phenetole for Dapagliflozin precursor).
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Catalysis: Portion-wise addition of AlCl₃ (1.2 eq) maintaining internal temperature <10°C. The reaction is exothermic.
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Workup: Quench the reaction mixture slowly into ice-water/HCl. Extract with DCM.[3] Wash organic layer with brine and NaHCO₃.
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Purification: Recrystallize from Ethanol/Water or Heptane to yield the solid product.
Reactivity & Functionalization Profile
The utility of this scaffold lies in its chemoselectivity . The three functional groups (Br, Cl, C=O) react under distinct conditions, allowing for orthogonal functionalization.
Chemoselectivity Map
Figure 2: Orthogonal reactivity profile. The Bromine (Site A) and Carbonyl (Site B) are the primary vectors for drug synthesis.
Key Transformation: Reduction to Diarylmethane
For SGLT2 inhibitors, the ketone MUST be reduced to a methylene group (-CH₂-). This is a challenging transformation due to the steric bulk of the ortho-chloro group.
Protocol (Silane Reduction): [2]
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Dissolve the ketone (1.0 eq) in a 1:1 mixture of DCM/Acetonitrile .
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Add Triethylsilane (Et₃SiH) (3.0 eq).
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Cool to 0°C and add BF₃·OEt₂ (2.5 eq) dropwise.
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Allow to warm to RT and stir for 4–12 hours.
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Mechanism: The Lewis acid activates the carbonyl, allowing hydride delivery from the silane. The nitrile solvent helps stabilize the intermediate carbocation.
Key Transformation: Suzuki Cross-Coupling
The bromine at C-5 is highly active towards Pd(0).
Protocol:
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Combine scaffold (1.0 eq), Arylboronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Toluene/Water (4:1).
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Degas with N₂. Add Pd(dppf)Cl₂ (3 mol%).
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Heat to 80°C for 4 hours.
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Note: The C-2 Chlorine remains intact under these conditions, preserving it for later interactions or structural rigidity.
Application Case Study: SGLT2 Inhibitors
The (5-Bromo-2-chlorophenyl)-phenylmethanone scaffold is the direct precursor to Dapagliflozin and Empagliflozin .
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Dapagliflozin Path:
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Empagliflozin Path:
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Friedel-Crafts Partner: (S)-3-phenoxy-THF derivative.[4]
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Intermediate: (5-Bromo-2-chlorophenyl)(4-((S)-tetrahydrofuran-3-yloxy)phenyl)methanone.
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Strategic Insight: The 2-chloro substituent is crucial for the biological activity (selectivity for SGLT2 over SGLT1) and metabolic stability of the final drug.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis of the acid chloride precursor releases HCl gas; handle in a fume hood.
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Waste: Halogenated organic waste. Do not mix with strong oxidizers.
References
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ChemicalBook. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Properties & CAS 461432-22-4. Available at:
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American Chemical Society (ACS). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Org. Process Res. Dev. 2023. Available at:
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National Institutes of Health (NIH). Synthesis and Crystal Structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. Available at:
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Google Patents. Synthesis method for empagliflozin key intermediate (WO2023005587A1). Available at:
Sources
- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
